molecular formula C9H9BrN2 B1519968 6-Bromo-1,3-dimethyl-1H-indazole CAS No. 1095539-84-6

6-Bromo-1,3-dimethyl-1H-indazole

Cat. No. B1519968
M. Wt: 225.08 g/mol
InChI Key: YBDYCDWCUXKYBT-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dimethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2. It has a molecular weight of 225.09 . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of indazoles, including 6-Bromo-1,3-dimethyl-1H-indazole, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1,3-dimethyl-1H-indazole is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Physical And Chemical Properties Analysis

6-Bromo-1,3-dimethyl-1H-indazole is a solid at room temperature . It has a molecular weight of 225.09 . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

6-Bromo-1,3-dimethyl-1H-indazole and related compounds play a significant role in chemical synthesis. For instance, Lin et al. (2008) developed efficient and scalable chemical approaches to synthesize 3,5,7-trisubstituted 1H-indazoles, identifying them as potent inhibitors of IKK2, an enzyme involved in regulating immune responses and inflammation. This synthesis is notable for its high yield and practicality in preparing these compounds (Lin et al., 2008). Additionally, Hurtado et al. (2009) reported on the synthesis of chromium(III) complexes with terdentate 1H-indazole ligands, showcasing the versatility of indazole derivatives in forming stable, high-yield complexes useful in material science and catalysis (Hurtado et al., 2009).

Biological and Pharmacological Research

Indazole derivatives, including 6-bromo-1,3-dimethyl-1H-indazole, are extensively studied for their biological and pharmacological properties. For example, Mphahlele et al. (2020) synthesized and evaluated a series of 7-carbo-substituted 5-bromo-3-methylindazoles, demonstrating significant inhibition against α-glucosidase activity, highlighting their potential in addressing diabetes and related metabolic disorders (Mphahlele et al., 2020). Another study by Hoang et al. (2020) on the design, synthesis, and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents, identified these compounds as promising candidates for cancer treatment due to their potent anti-proliferative activities (Hoang et al., 2020).

Material Science and Catalysis

In material science and catalysis, indazole derivatives show potential in developing new materials and catalysts. For instance, Yoo et al. (2018) synthesized novel indazole-4,7-dione derivatives as bromodomain inhibitors, which play a crucial role in regulating gene expression in cancer cells, showcasing the applicability of these compounds in medicinal chemistry and drug development (Yoo et al., 2018).

Safety And Hazards

6-Bromo-1,3-dimethyl-1H-indazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . Future research will likely focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications .

properties

IUPAC Name

6-bromo-1,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDYCDWCUXKYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,3-dimethyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BM Vincent, DF Tardiff, JS Piotrowski, R Aron… - Cell reports, 2018 - cell.com
The lack of disease-modifying treatments for neurodegenerative disease stems in part from our rudimentary understanding of disease mechanisms and the paucity of targets for …
Number of citations: 106 www.cell.com

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